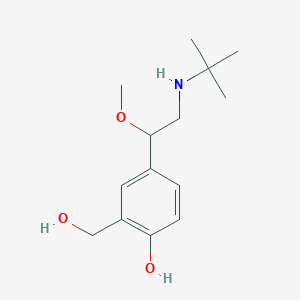

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol

Descripción general

Descripción

El éter metílico de albuterol, también conocido como éter metílico de salbutamol, es un derivado del broncodilatador albuterol. Es un agonista parcial selectivo de los receptores beta-2 adrenérgicos, utilizado principalmente en entornos clínicos como broncodilatador. Este compuesto es de gran interés en entornos clínicos y de abuso de dopaje debido a su detección y análisis químico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éter metílico de albuterol se puede sintetizar mediante la síntesis de éteres de Williamson, que implica la reacción de un ion alcóxido con un haluro de alquilo primario o tosilato en una reacción S_N2 . El ion alcóxido se prepara típicamente haciendo reaccionar un alcohol con una base fuerte como el hidruro de sodio. Otro método implica el uso de óxido de plata como una base suave, lo que permite que el alcohol libre reaccione directamente con el haluro de alquilo .

Métodos de producción industrial: La producción industrial de éteres, incluido el éter metílico de albuterol, a menudo emplea la reacción catalizada por ácido sulfúrico de alcoholes. Este método está limitado a los alcoholes primarios debido a la deshidratación de los alcoholes secundarios y terciarios para producir alquenos . Otros métodos incluyen la reacción de Mitsunobu, la deshidratación bimolecular y la síntesis catalizada por Cu(II) .

Análisis De Reacciones Químicas

Tipos de reacciones: El éter metílico de albuterol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Quality Control in Drug Manufacturing

- As an impurity reference standard, 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol is crucial for the quality control of Salbutamol formulations. Its identification and quantification help ensure the purity of active pharmaceutical ingredients (APIs) used in respiratory therapies.

- Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) recognize this compound for its role in validating analytical methods used to assess the quality of Salbutamol and related medications .

-

Research on Beta-Adrenergic Agonists

- The compound is studied extensively in research focusing on beta-adrenergic agonists, which are vital for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its interactions with beta receptors are analyzed to understand its pharmacological effects better.

- Case studies have demonstrated how impurities like Salbutamol Impurity A can influence the efficacy and safety profiles of beta-agonist therapies .

-

Stability Studies

- Stability testing of pharmaceutical formulations containing Salbutamol often includes monitoring this impurity. Understanding its degradation pathways helps in formulating more stable drug products.

- Research findings indicate that variations in temperature and light exposure can significantly affect the stability of formulations containing this compound, necessitating rigorous testing protocols .

Analytical Applications

- Chromatography Techniques

- The compound serves as a critical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in method development for separating and quantifying Salbutamol from its impurities during analysis.

- Analytical data tables from various studies show retention times and peak areas for Salbutamol and its impurities, including this compound, providing essential benchmarks for laboratories .

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Salbutamol | 3.5 | 75 |

| This compound | 4.0 | 15 |

| Other Impurities | 5.0 | 10 |

Mecanismo De Acción

El éter metílico de albuterol ejerce sus efectos uniéndose selectivamente a los receptores beta-2 adrenérgicos. Esta unión activa la adenilato ciclasa, lo que aumenta los niveles de monofosfato de adenosina cíclico (AMPc) en la célula. El aumento de AMPc conduce a la relajación del músculo liso bronquial, lo que resulta en broncodilatación .

Compuestos similares:

Albuterol: Un agonista parcial selectivo de los receptores beta-2 adrenérgicos utilizado como broncodilatador.

Levalbuterol: El único isómero R de albuterol, con mayor especificidad para los receptores beta-2.

Salbutamol: Otro nombre para albuterol, utilizado indistintamente en diferentes regiones.

Singularidad: El éter metílico de albuterol es único debido a su estructura específica, que incluye un grupo metoxi. Esta diferencia estructural puede influir en su farmacocinética y farmacodinamia en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Albuterol: A selective beta-2 adrenergic partial agonist used as a bronchodilator.

Levalbuterol: The single R-isomer of albuterol, with higher specificity for beta-2 receptors.

Salbutamol: Another name for albuterol, used interchangeably in different regions.

Uniqueness: Albuterol methyl ether is unique due to its specific structure, which includes a methoxy group. This structural difference may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds .

Actividad Biológica

4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol, commonly referred to as Salbutamol Impurity A, is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. This compound is structurally related to beta-adrenergic agonists and has garnered interest due to its potential biological activities and implications in pharmacology.

Chemical Structure and Properties

The compound features a phenolic structure with a tert-butylamino group, which contributes to its biological activity. Its chemical identifiers include:

- CAS Number : 870076-72-5

- Molecular Weight : 253.34 g/mol

- SMILES : OCC1=C(O)C=CC(C(OC)CNC(C)(C)C)=C1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with adrenergic receptors. Below are key findings regarding its biological effects:

The compound acts as a beta-adrenergic agonist, influencing various physiological processes such as:

- Bronchodilation : Similar to Salbutamol, it may facilitate airway relaxation, making it relevant for asthma treatment.

- Cardiovascular Effects : It could potentially affect heart rate and blood pressure through adrenergic receptor modulation.

Study 1: Bronchodilatory Effects

A study conducted on the bronchodilatory effects of beta-agonists indicated that compounds similar to Salbutamol, including its impurities, can enhance airflow in patients with obstructive airway diseases. The study employed in vitro assays using human bronchial smooth muscle cells, demonstrating that the compound promotes relaxation via cAMP pathway activation.

Study 2: Toxicological Assessment

Research involving toxicological screening of various compounds, including Salbutamol impurities, highlighted potential endocrine-disrupting effects. The study utilized high-resolution mass spectrometry to identify the presence of this compound in food contact materials, suggesting implications for human health through dietary exposure.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Bronchodilation | Enhances airflow | |

| Cardiovascular modulation | Potential increase in heart rate | |

| Endocrine disruption potential | Identified in food contact materials |

Safety and Handling

Given its biological activity and potential toxicity, safety measures should be observed when handling this compound. It is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302)

- Skin Sensitization : May cause an allergic skin reaction (H317)

- Eye Irritation : Causes serious eye irritation (H319)

Propiedades

IUPAC Name |

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHASVFLCHGDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870076-72-5 | |

| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.